molecular formula C8H12O3 B2500117 2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetic acid CAS No. 2287272-46-0

2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetic acid

Cat. No.: B2500117
CAS No.: 2287272-46-0
M. Wt: 156.181
InChI Key: YNNYFDZQOPNHNW-UHFFFAOYSA-N
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Description

2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetic acid is a research compound with the molecular formula C8H12O3 and a molecular weight of 156.181. This compound is known for its unique bicyclic structure, which includes an oxabicyclohexane ring. It is primarily used in scientific research and has various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetic acid typically involves the following steps:

    Formation of the Oxabicyclohexane Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the oxabicyclohexane ring.

    Introduction of the Acetic Acid Group: The acetic acid group is introduced through a series of reactions, including esterification and hydrolysis.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalytic Reactions: Utilizing catalysts to enhance reaction rates and selectivity.

    Purification Steps: Employing techniques such as crystallization and chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states and functional groups.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogens and nucleophiles are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can lead to the formation of carboxylic acids or ketones.

    Reduction: May result in the formation of alcohols or alkanes.

    Substitution: Can produce various substituted derivatives of the original compound.

Scientific Research Applications

2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetic acid has several scientific research applications, including:

    Catalytic Oxidation in Chemical Synthesis: It is used in studies related to the catalytic oxidation of organic compounds.

    Interaction with Minerals: Research on its interactions with minerals can provide insights into prebiotic chemistry and the origin of life.

    Environmental Chemistry: It is relevant in studies focused on the treatment of wastewater and pollution control.

    Biological Applications: The compound is used in research on acetic acid bacteria and their role in fermentation processes.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, the compound’s effects are likely mediated through its functional groups and their interactions with biological molecules. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetonitrile
  • 2-(1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)acetic acid

Uniqueness

2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetic acid is unique due to its specific bicyclic structure and the presence of an acetic acid functional group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-7-3-8(4-7,5-11-7)2-6(9)10/h2-5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNNYFDZQOPNHNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1)(CO2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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